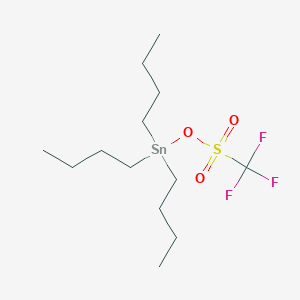Tributyltin triflate
CAS No.:
Cat. No.: VC16196400
Molecular Formula: C13H27F3O3SSn
Molecular Weight: 439.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H27F3O3SSn |
|---|---|
| Molecular Weight | 439.1 g/mol |
| IUPAC Name | tributylstannyl trifluoromethanesulfonate |
| Standard InChI | InChI=1S/3C4H9.CHF3O3S.Sn/c3*1-3-4-2;2-1(3,4)8(5,6)7;/h3*1,3-4H2,2H3;(H,5,6,7);/q;;;;+1/p-1 |
| Standard InChI Key | LIQOILBASIAIQC-UHFFFAOYSA-M |
| Canonical SMILES | CCCC[Sn](CCCC)(CCCC)OS(=O)(=O)C(F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
Tributyltin triflate is a hypervalent organotin compound with the molecular formula C₁₃H₂₇F₃O₃SSn and a molecular weight of 439.1 g/mol . Its structure comprises a central tin atom coordinated to three butyl groups and a trifluoromethanesulfonate anion (Figure 1).
Structural Data
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₁₃H₂₇F₃O₃SSn | |
| Molecular Weight | 439.1 g/mol | |
| IUPAC Name | Tributylstannyl trifluoromethanesulfonate | |
| Synonyms | Bu₃SnOTf, Tributyltin triflate | |
| SMILES Notation | CCCCCSn(CCCC)OS(=O)(=O)C(F)(F)F |
The triflate group enhances the compound’s electrophilicity, making it effective in activating substrates for nucleophilic attack. The tin center’s Lewis acidity is critical for catalysis, enabling interactions with oxygen- and nitrogen-containing functional groups .
Synthesis and Isolation
Traditional Synthetic Routes
Tributyltin triflate is typically synthesized via the reaction of tributyltin hydroxide (Bu₃SnOH) with trifluoromethanesulfonic anhydride (Tf₂O) in dichloromethane at low temperatures . This method yields the product in high purity but requires anhydrous conditions and careful handling due to the reactivity of Tf₂O.
Novel Methodologies
Recent advances employ fluoride-mediated reactions for milder synthesis. For example, 1-methyl-3-((trifluoromethyl)sulfonyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one has been used with fluoride sources to generate aryl triflates at room temperature, a method adaptable to tributyltin derivatives . Scandium triflate-catalyzed reactions with tributyltin cyanide (Bu₃SnCN) in aqueous or organic solvents also demonstrate efficient triflate formation, with full recovery of tin byproducts .
Table 1: Comparison of Synthetic Methods
Applications in Organic Synthesis
Catalysis in Strecker-Type Reactions
Tributyltin triflate catalyzes Strecker reactions between aldehydes, amines, and tributyltin cyanide, producing α-amino nitriles under ambient conditions . The tin triflate’s Lewis acidity activates aldehydes, enabling nucleophilic cyanide addition without requiring inert atmospheres.
Peptide Functionalization
The compound’s mild reactivity permits late-stage triflation of tyrosine residues in peptides. For instance, complex peptides with arginine or histidine side chains undergo selective O-triflation without side reactions, enabling subsequent cross-coupling or labeling .
Cyclopropanation and Carbene Chemistry
Tributyltin triflate facilitates cyclopropanation reactions via hypervalent iodonium intermediates. Reaction with sodium azide generates cyanocarbenes, which undergo O–H insertions or cyclopropanations with alkenes .
Recent Advances and Future Directions
Environmentally Benign Protocols
Recent studies emphasize tin recovery and aqueous-phase reactions to minimize waste. Scandium triflate co-catalysis achieves full tin recycling, aligning with green chemistry principles .
Medicinal Chemistry Applications
Aryl triflates derived from Bu₃SnOTf are emerging as pharmacokinetic modifiers. Triflation of drug analogs enhances membrane permeability and metabolic stability, offering routes to optimized therapeutics .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume